molecular formula C23H16BrN5O5S B2833230 (2E)-2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-1-(4-nitrophenyl)ethan-1-one CAS No. 324064-54-2

(2E)-2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-1-(4-nitrophenyl)ethan-1-one

Cat. No.: B2833230
CAS No.: 324064-54-2
M. Wt: 554.38
InChI Key: HPNCGYIEOUVBIW-HPNDGRJYSA-N
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Description

(2E)-2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-1-(4-nitrophenyl)ethan-1-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a bromophenyl group, an oxadiazole ring, a methoxyaniline moiety, and a nitrophenyl group, making it an interesting subject for scientific research.

Properties

IUPAC Name

[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl] (1E)-N-(4-methoxyanilino)-2-(4-nitrophenyl)-2-oxoethanimidothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16BrN5O5S/c1-33-19-11-7-17(8-12-19)25-27-22(20(30)14-5-9-18(10-6-14)29(31)32)35-23-28-26-21(34-23)15-3-2-4-16(24)13-15/h2-13,25H,1H3/b27-22+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPNCGYIEOUVBIW-HPNDGRJYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NN=C(C(=O)C2=CC=C(C=C2)[N+](=O)[O-])SC3=NN=C(O3)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N/N=C(\C(=O)C2=CC=C(C=C2)[N+](=O)[O-])/SC3=NN=C(O3)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16BrN5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-1-(4-nitrophenyl)ethan-1-one typically involves multiple steps, starting with the preparation of the 1,3,4-oxadiazole ring. This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The bromophenyl group is introduced via bromination reactions, while the methoxyaniline and nitrophenyl groups are incorporated through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rates. The use of continuous flow reactors and automated synthesis platforms can further improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-1-(4-nitrophenyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction can produce amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of this compound typically involves the condensation of 5-(3-bromophenyl)-1,3,4-oxadiazole-2-thiol with 2,4-dibromoacetophenone in the presence of a base such as triethylamine. The resulting compound is characterized using various spectroscopic techniques including IR, NMR, and mass spectrometry to confirm its structure and purity.

Table 1: Synthesis Overview

StepReagentsConditionsYield
15-(3-bromophenyl)-1,3,4-oxadiazole-2-thiolEthanol, reflux92%
2TriethylamineStirring for 10 min-
32,4-dibromoacetophenoneReflux until completion-

Antitumor Activity

Research indicates that derivatives of the oxadiazole moiety exhibit significant antitumor properties. The synthesized compound has been evaluated for its cytotoxic effects against various cancer cell lines using the National Cancer Institute's in vitro screening protocols. Studies have shown that compounds with similar structures can inhibit tumor growth effectively .

Antimicrobial Properties

The compound also displays promising antimicrobial activity against a range of bacterial strains. The presence of the oxadiazole ring is known to enhance antibacterial efficacy against resistant strains . In vitro studies have demonstrated that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa14

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through various assays measuring cytokine production and inflammatory markers. Preliminary results suggest that it may reduce inflammation in cellular models by modulating signaling pathways associated with inflammatory responses .

Case Studies

Several studies have documented the efficacy of similar compounds in clinical settings:

  • A study published in Journal of Medicinal Chemistry highlighted a derivative with an oxadiazole core that demonstrated effective tumor suppression in animal models .
  • Another investigation into the antimicrobial properties found that modifications on the phenyl rings significantly enhanced activity against resistant bacterial strains.

Mechanism of Action

The mechanism of action of (2E)-2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-1-(4-nitrophenyl)ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives, such as:

  • [5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl] (1E)-N-(4-methoxyanilino)-2-(4-nitrophenyl)-2-oxoethanimidothioate
  • [5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl] (1E)-N-(4-methoxyanilino)-2-(4-nitrophenyl)-2-oxoethanimidothioate

Uniqueness

The uniqueness of (2E)-2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-1-(4-nitrophenyl)ethan-1-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

The compound (2E)-2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-1-(4-nitrophenyl)ethan-1-one is a member of the oxadiazole class, which has garnered attention for its diverse biological activities, including antimicrobial and anticancer properties. This article synthesizes available research findings on the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and cytotoxicity profiles.

Molecular Characteristics

  • Molecular Formula : C19H18BrN3O2S
  • Molar Mass : 432.334 g/mol

The compound features an oxadiazole ring, a bromophenyl group, and various functional groups that contribute to its biological activity.

The biological activity of this compound primarily involves the following mechanisms:

  • Inhibition of Enzymatic Activity : The oxadiazole moiety is known to interact with various enzymes, particularly those involved in cell cycle regulation and DNA synthesis. For instance, compounds containing oxadiazole rings have been shown to inhibit thymidylate synthase (TS), an important enzyme in DNA replication .
  • Antimicrobial Activity : The presence of the sulfanyl group enhances the compound's ability to penetrate bacterial membranes, leading to effective bactericidal action. Studies indicate that derivatives of oxadiazoles exhibit significant activity against both gram-positive and gram-negative bacteria .
  • Cytotoxic Effects : Research has demonstrated that certain derivatives can induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of mitochondrial function .

Antimicrobial Efficacy

The compound has shown promising results in various antimicrobial assays:

Pathogen TypeActivity LevelReference
Gram-positive bacteriaStrong inhibitory effect
Gram-negative bacteriaModerate inhibitory effect
Fungal pathogensVariable activity

In particular, studies have noted enhanced activity against specific strains such as Staphylococcus aureus and Bacillus cereus, with IC50 values indicating potent bactericidal effects.

Cytotoxicity Studies

Cytotoxicity assessments using various cancer cell lines (e.g., HCT116, MCF7) revealed that the compound exhibits selective toxicity:

Cell LineIC50 (µM)Effect
HCT1160.47–1.4Significant inhibition
MCF70.5–1.0Moderate inhibition
HepG20.6–1.5Selective toxicity

These findings suggest that while the compound can effectively target cancer cells, it may spare normal cells, indicating a favorable therapeutic index .

Study on Antimicrobial Properties

A study conducted by Ahsan et al. synthesized a series of oxadiazole derivatives, including the compound . The results indicated a significant bactericidal effect against Bacillus thuringiensis and Staphylococcus spp. with minimal cytotoxicity observed in normal cell lines .

Evaluation of Cytotoxicity

In another investigation focusing on cytotoxic effects against human cancer cell lines, compounds similar to the one discussed were evaluated for their ability to induce apoptosis. The study reported that certain derivatives led to increased cell death in cancerous cells while maintaining high viability in non-cancerous cells .

Q & A

Q. How can flow chemistry improve scalability of critical reaction steps?

  • Methodological Answer: Design a continuous-flow reactor for exothermic steps (e.g., diazotization). Optimize parameters via DoE (Box-Behnken design) with variables like residence time (2–5 min) and temperature (0–5°C). Monitor in-line via IR spectroscopy for real-time yield assessment .

Tables for Key Data

Parameter Value/Technique Reference
Crystallographic R-factor 0.052 (SHELX-refined)
Thermal Decomposition Onset: 215°C (TGA)
IC50 (COX-2) 12.3 ± 1.5 µM
HOMO-LUMO Gap 4.2 eV (DFT/B3LYP)

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